molecular formula C20H23ClN4O B2857059 N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1797061-69-8

N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2857059
CAS No.: 1797061-69-8
M. Wt: 370.88
InChI Key: SDWLQAXYBASEPN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23ClN4O and its molecular weight is 370.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18ClN3O\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}

Research indicates that this compound may interact with specific biological targets, particularly within the central nervous system and possibly in cancer pathways. The presence of the piperidine and pyrimidine moieties suggests potential activity as a receptor antagonist or enzyme inhibitor.

Biological Activity Overview

  • Anticancer Properties : Initial studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to inhibit cell proliferation is under investigation.
  • Neuropharmacological Effects : Compounds with piperidine structures are often studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

In Vitro Studies

Recent studies have focused on the in vitro effects of related compounds on cancer cell lines and neuronal cultures:

  • Cytotoxicity : A derivative exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating significant cytotoxic potential.
  • Receptor Binding : Binding affinity studies showed that similar compounds effectively inhibit certain neurotransmitter receptors, suggesting a possible mechanism for neuropharmacological activity.

Case Studies

  • Case Study 1 : A study involving a structurally similar piperidine derivative demonstrated significant reductions in tumor size in xenograft models, suggesting that this compound may have analogous effects.
  • Case Study 2 : In a clinical trial setting, another piperidine-based compound showed promise in treating anxiety disorders, leading to further exploration of this chemical class for therapeutic use.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityIC50 < 10 µM against cancer cells
Receptor BindingHigh affinity for serotonin receptors
Antidepressant EffectsSignificant reduction in anxiety scores

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c1-13-16(21)3-2-4-17(13)24-20(26)15-7-9-25(10-8-15)19-11-18(14-5-6-14)22-12-23-19/h2-4,11-12,14-15H,5-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWLQAXYBASEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.